
Urea, (dichlorophenyl)hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (dichlorophenyl)hydroxy-: is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The presence of the dichlorophenyl group in this compound imparts unique chemical properties that make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including Urea, (dichlorophenyl)hydroxy-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas .
Industrial Production Methods: Industrial production of urea derivatives often employs large-scale synthesis methods that prioritize efficiency and environmental sustainability. For example, the reaction of isocyanates or carbamoyl chlorides with ammonia is commonly used, although it may not be environmentally friendly . Recent advancements have focused on developing resource-efficient and eco-friendly production methods .
Analyse Chemischer Reaktionen
Types of Reactions: Urea, (dichlorophenyl)hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dichlorophenyl group, which can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used for the oxidation of urea derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of urea derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium isocyanate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various N-substituted ureas .
Wissenschaftliche Forschungsanwendungen
Chemistry: Urea derivatives, including Urea, (dichlorophenyl)hydroxy-, are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules .
Biology: In biological research, urea derivatives are studied for their potential antimicrobial and antifungal properties. They have shown promising activity against various bacterial and fungal strains .
Medicine: Urea derivatives are explored for their potential therapeutic applications. For instance, they are investigated as potential antimicrobial agents and have shown activity against multi-drug-resistant bacterial strains .
Industry: In the industrial sector, urea derivatives are used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Their diverse chemical properties make them valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of Urea, (dichlorophenyl)hydroxy- involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Diuron: A phenyl urea herbicide used to control weeds.
Linuron: Another phenyl urea herbicide with similar applications.
Isoproturon: A urea derivative used as a herbicide.
Uniqueness: Urea, (dichlorophenyl)hydroxy- is unique due to the presence of the dichlorophenyl group, which imparts specific chemical properties that differentiate it from other urea derivatives. This uniqueness makes it valuable for certain applications where other urea derivatives may not be as effective .
Eigenschaften
Molekularformel |
C7H6Cl2N2O2 |
|---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-2-1-3-5(6(4)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
InChI-Schlüssel |
XMVIXIUPAYVBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


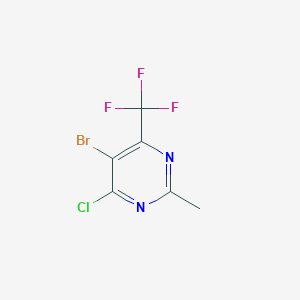
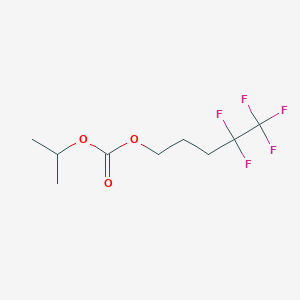
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)

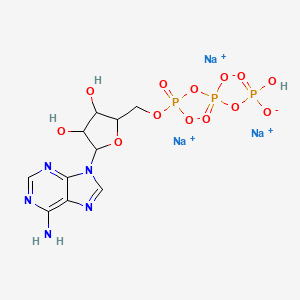
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


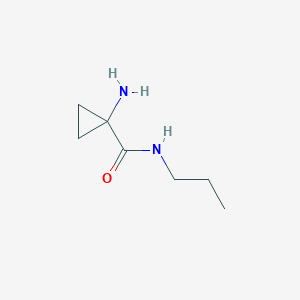
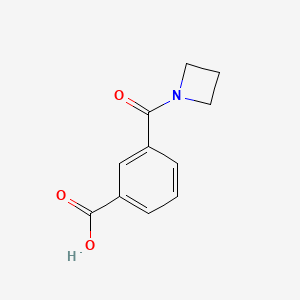
![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)

